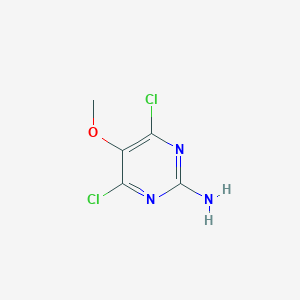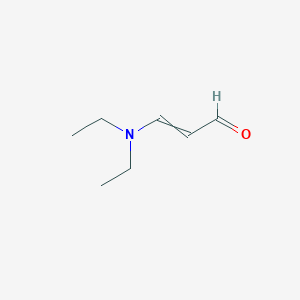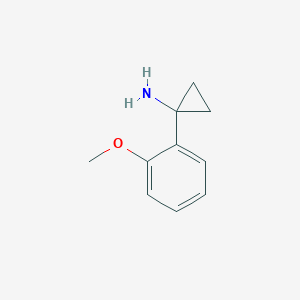
4-Chloro-6-morpholin-4-ylpyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of 4-Chloro-6-morpholin-4-ylpyrimidin-2-amine consists of a pyrimidine ring which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring. It also contains a morpholine ring and a chlorine atom.Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Chloro-6-morpholin-4-ylpyrimidin-2-amine include a melting point of 212-214℃, a predicted boiling point of 473.5±55.0 °C, and a predicted density of 1.399±0.06 g/cm3 . The pKa is predicted to be 4.55±0.10 .Applications De Recherche Scientifique
Imaging Agents for Parkinson's Disease
One study focused on the synthesis of [11C]HG-10-102-01, a potential PET imaging agent for the LRRK2 enzyme in Parkinson's disease, highlighting the compound's relevance in neurodegenerative disease diagnostics. The synthesis involved multiple steps, starting from related chloropyrimidine compounds, demonstrating the chemical versatility and potential diagnostic applications of such derivatives (Wang et al., 2017).
Synthesis of Heterocyclic Compounds
Another research avenue explored the synthesis and spectral characterization of new tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives, which were synthesized for future pharmacological activity investigations (Zaki et al., 2017). This study underscores the compound's utility as a precursor for various heterocyclic compounds with potential therapeutic applications.
Antimicrobial and Antiurease Activities
Morpholine derivatives containing an azole nucleus were synthesized and evaluated for their antimicrobial and antiurease activities, showcasing the potential of 4-Chloro-6-morpholin-4-ylpyrimidin-2-amine derivatives in developing new antimicrobial agents (Bektaş et al., 2012).
Anti-Inflammatory and Analgesic Activities
Compounds derived from the synthesis process involving 4-Chloro-6-morpholin-4-ylpyrimidin-2-amine were tested for their anti-inflammatory and analgesic activities, indicating the chemical's significance in creating new anti-inflammatory drugs (Abu‐Hashem et al., 2011).
Antitumor Activity
The synthesis of 3-Amino-N-[4-chloro-3-(Trifluoromethyl)Phenyl]-4-Morpholino-1H-Indazole-1-Carboxamide was another notable application, where the compound was evaluated for its distinct inhibitory capacity against cancer cell proliferation, highlighting the potential for cancer therapy (Ji et al., 2018).
GPR39 Agonists Discovery
The compound's derivatives were also identified as novel GPR39 agonists through small-molecule-based screening, indicating its utility in drug discovery targeting the GPR39 receptor, which is relevant for metabolic diseases (Sato et al., 2016).
Safety and Hazards
The safety and hazards associated with 4-Chloro-6-morpholin-4-ylpyrimidin-2-amine include hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P280a-P304+P340-P305+P351+P338-P405-P501a, which provide guidance on how to handle and store the compound safely .
Mécanisme D'action
Target of Action
The primary target of 4-Chloro-6-morpholin-4-ylpyrimidin-2-amine is Aurora kinase A (AURKA) . AURKA is a protein that plays a crucial role in cell division. It is involved in the formation of the mitotic spindle and the separation of sister chromatids during anaphase .
Mode of Action
4-Chloro-6-morpholin-4-ylpyrimidin-2-amine interacts with AURKA, inhibiting its activity . This interaction reduces the phosphorylation of AURKA at Thr283, a critical step in the activation of the kinase . The compound’s binding to AURKA has been confirmed through in silico docking experiments .
Biochemical Pathways
The inhibition of AURKA affects the cell cycle, particularly the transition from the G2 phase to the M phase . This disruption leads to the accumulation of cells in the G2/M phase, effectively halting cell division . The affected pathway is the cell cycle regulation pathway, with downstream effects including the induction of apoptosis .
Pharmacokinetics
The compound’s ability to inhibit aurka in human colon cancer cells suggests it can be absorbed and distributed to the site of action .
Result of Action
The inhibition of AURKA by 4-Chloro-6-morpholin-4-ylpyrimidin-2-amine leads to a reduction in clonogenicity, or the ability of cells to form colonies . It also triggers the cleavage of caspase-3, caspase-7, and poly (ADP-ribose) polymerase, key steps in the induction of apoptosis . This results in the death of cancer cells .
Propriétés
IUPAC Name |
4-chloro-6-morpholin-4-ylpyrimidin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN4O/c9-6-5-7(12-8(10)11-6)13-1-3-14-4-2-13/h5H,1-4H2,(H2,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWKCJXZYXLANTB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=NC(=N2)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70363295 |
Source


|
| Record name | 4-Chloro-6-(morpholin-4-yl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-morpholin-4-ylpyrimidin-2-amine | |
CAS RN |
339016-18-1 |
Source


|
| Record name | 4-Chloro-6-(morpholin-4-yl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B181953.png)


![2,8-Dimethylpyrimido[2,1-b][1,3]benzothiazol-4-one](/img/structure/B181957.png)

![6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B181961.png)
![4-[4-(2-Methoxyethyl)piperazin-1-yl]aniline](/img/structure/B181962.png)


![4-[(4,6-Dimethylpyrimidin-2-yl)amino]butanoic acid](/img/structure/B181972.png)

